molecular formula C19H23NO5 B187623 N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide CAS No. 102011-15-4

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide

Cat. No. B187623
M. Wt: 345.4 g/mol
InChI Key: KTAOOOGRNWFPNM-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide, commonly known as DMPEB, is a chemical compound that has been extensively studied for its biological properties. DMPEB belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological activities.

Mechanism Of Action

DMPEB exerts its biological activities by interacting with specific molecular targets. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the production of pro-inflammatory mediators. DMPEB has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. Additionally, DMPEB has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways, which are involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

DMPEB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMPEB has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In animal studies, DMPEB has been found to reduce the levels of blood glucose and improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

DMPEB has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its biological properties, which makes it a well-characterized compound. DMPEB is also readily available and can be synthesized in the lab. However, one of the limitations of DMPEB is that its mechanism of action is not fully understood. Additionally, DMPEB has been found to exhibit low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMPEB. One area of research is the development of DMPEB analogs that exhibit improved solubility and potency. Another area of research is the investigation of the potential use of DMPEB as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. DMPEB has also been studied as a potential treatment for cardiovascular diseases such as atherosclerosis. Further research is needed to fully understand the mechanism of action of DMPEB and its potential therapeutic applications.
Conclusion:
In conclusion, DMPEB is a well-characterized chemical compound that exhibits a range of pharmacological activities. It has been extensively studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. DMPEB exerts its biological activities by interacting with specific molecular targets and has been found to exhibit a range of biochemical and physiological effects. Although DMPEB has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the potential therapeutic applications of DMPEB.

Synthesis Methods

The synthesis of DMPEB involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-3,4-dimethoxyaniline to form DMPEB. The yield of the synthesis process is around 65%.

Scientific Research Applications

DMPEB has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. DMPEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPEB has been studied as a potential treatment for diabetes due to its ability to regulate glucose metabolism.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAOOOGRNWFPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312112
Record name Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide

CAS RN

102011-15-4
Record name Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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